(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
CAS No.: 2173052-27-0
VCID: VC2612027
Molecular Formula: C10H20Cl2N2O2S
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride - 2173052-27-0](/images/structure/VC2612027.png)
Description |
(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a complex organic compound belonging to the class of heterocyclic compounds. It features a thieno[3,4-b]pyrazine core, which is a bicyclic structure composed of sulfur and nitrogen atoms. This compound is notable for its potential pharmacological applications due to its unique stereochemistry and structural properties. Key Characteristics:
Chemical Reactions:This compound can undergo various chemical reactions typical for heterocyclic compounds, which are significant in medicinal chemistry for modifying its activity or improving its pharmacokinetic properties. Mechanism of Action and Biological ActivityThe mechanism of action for (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride likely involves interaction with specific biological targets such as receptors or enzymes. Data from biological assays would provide insights into its efficacy and safety profiles. Experimental Methods:Relevant data should be obtained through experimental methods such as spectroscopy (NMR, IR) and chromatography (HPLC). Potential ApplicationsThis compound has potential applications in various fields, including medicinal chemistry and organic synthesis. The specific stereochemistry and structural features contribute to its potential biological activities. Research Findings and Future DirectionsResearch into similar compounds suggests that modifications in the thieno[3,4-b]pyrazine structure can lead to varying degrees of biological activity. Further studies are needed to fully elucidate the biological effects and potential therapeutic applications of (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride. |
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CAS No. | 2173052-27-0 |
Product Name | (4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride |
Molecular Formula | C10H20Cl2N2O2S |
Molecular Weight | 303.2 g/mol |
IUPAC Name | (4aS,7aR)-4-(cyclopropylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride |
Standard InChI | InChI=1S/C10H18N2O2S.2ClH/c13-15(14)6-9-10(7-15)12(4-3-11-9)5-8-1-2-8;;/h8-11H,1-7H2;2*1H/t9-,10+;;/m0../s1 |
Standard InChIKey | DBXGSMRUQGGPRT-JXGSBULDSA-N |
Isomeric SMILES | C1CC1CN2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl.Cl |
SMILES | C1CC1CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl |
Canonical SMILES | C1CC1CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl |
PubChem Compound | 129009062 |
Last Modified | Aug 16 2023 |
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